hERG Blockade Potency Comparison
In a direct head-to-head comparison using whole-cell patch clamp electrophysiology in HEK 293 cells, voacangine demonstrated higher potency hERG channel blockade than ibogaine, with a lower IC50 indicating greater interaction with the cardiac potassium channel [1]. This has direct implications for cardiotoxicity risk assessment and drug interaction studies.
| Evidence Dimension | hERG channel blockade IC50 |
|---|---|
| Target Compound Data | 2.25 ± 0.34 μM |
| Comparator Or Baseline | Ibogaine (semisynthetic via voacangine): 4.09 ± 0.69 μM; Ibogaine (extracted from T. iboga): 3.53 ± 0.16 μM; Noribogaine: 2.86 ± 0.68 μM |
| Quantified Difference | Voacangine exhibits 1.6-1.8× lower IC50 (higher potency hERG blockade) than ibogaine preparations |
| Conditions | Whole-cell patch clamp technique in HEK 293 cells expressing hERG channels; voltage-dependent, low-affinity blockade |
Why This Matters
This quantitative difference informs cardiac safety stratification when selecting among iboga alkaloids for in vitro or in vivo studies where hERG liability is a concern.
- [1] Alper K, Bai R, Liu N, et al. hERG Blockade by Iboga Alkaloids. Cardiovasc Toxicol. 2016;16(1):14-22. View Source
